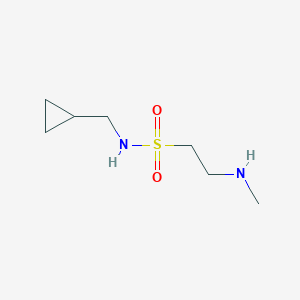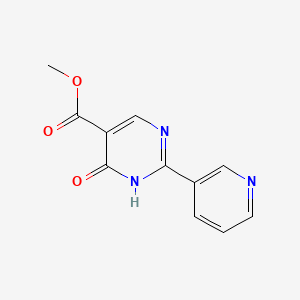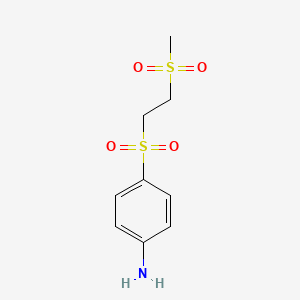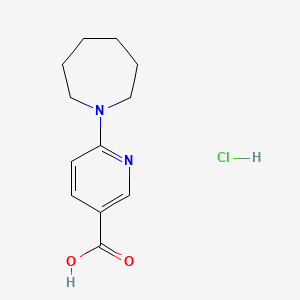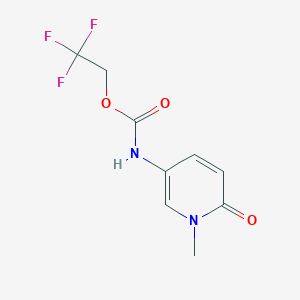
3-Bromo-4-chloroisopropylbenzene
描述
3-Bromo-4-chloroisopropylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of bromine and chlorine substituents on a benzene ring, along with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloroisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of corresponding benzoic acid derivatives. Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed:
Substitution: Products may include derivatives with different functional groups replacing the halogens.
Oxidation: Benzoic acid derivatives.
Reduction: Less substituted benzene derivatives.
科学研究应用
3-Bromo-4-chloroisopropylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 3-Bromo-4-chloroisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes. The pathways involved may include electrophilic and nucleophilic interactions, as well as coordination with metal catalysts in industrial applications.
相似化合物的比较
3-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Bromo-3-chlorophenol: Contains hydroxyl group instead of isopropyl group.
3-Bromo-4-chlorobenzaldehyde: Contains an aldehyde group instead of isopropyl group.
Uniqueness: 3-Bromo-4-chloroisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its behavior in various chemical reactions and applications.
属性
IUPAC Name |
2-bromo-1-chloro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFYXVTWMTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
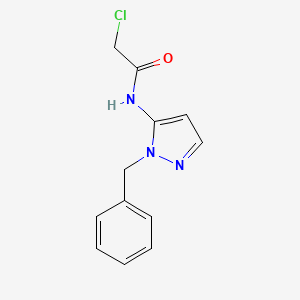
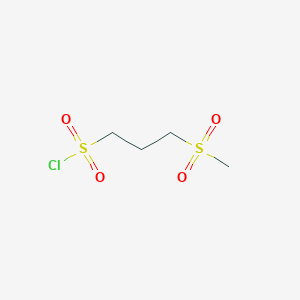
![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)
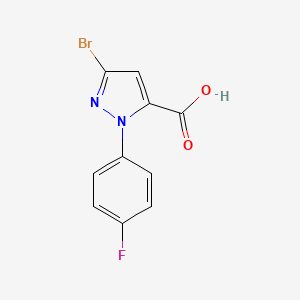
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)
